molecular formula C18H16N4O3S B2355219 N-[(2-cyanopyridin-3-yl)sulfonyl]-4-(1H-indol-3-yl)butanamide CAS No. 1808422-25-4

N-[(2-cyanopyridin-3-yl)sulfonyl]-4-(1H-indol-3-yl)butanamide

Cat. No.: B2355219
CAS No.: 1808422-25-4
M. Wt: 368.41
InChI Key: XNDLUBYCIXTBQA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-cyanopyridin-3-yl)sulfonyl]-4-(1H-indol-3-yl)butanamide typically involves multiple steps, starting with the preparation of the indole and sulfonamide precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The sulfonamide group can be introduced through a reaction with sulfonyl chlorides in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[(2-cyanopyridin-3-yl)sulfonyl]-4-(1H-indol-3-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, amines, and sulfonamide derivatives, which can have enhanced biological activities .

Scientific Research Applications

N-[(2-cyanopyridin-3-yl)sulfonyl]-4-(1H-indol-3-yl)butanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-cyanopyridin-3-yl)sulfonyl]-4-(1H-indol-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to various biological targets, while the sulfonamide group enhances its binding affinity and specificity. This compound can modulate signaling pathways, inhibit enzyme activity, and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-cyanopyridin-3-yl)sulfonyl]-4-(1H-indol-3-yl)butanamide is unique due to its combined indole and sulfonamide moieties, which confer a broad spectrum of biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields .

Properties

IUPAC Name

N-(2-cyanopyridin-3-yl)sulfonyl-4-(1H-indol-3-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c19-11-16-17(8-4-10-20-16)26(24,25)22-18(23)9-3-5-13-12-21-15-7-2-1-6-14(13)15/h1-2,4,6-8,10,12,21H,3,5,9H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDLUBYCIXTBQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NS(=O)(=O)C3=C(N=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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